molecular formula C8H14N2O3 B6314129 1-Ethyl-3-methylimidazolium methylcarbonate, 30% in Methanol, 97% CAS No. 251102-25-7

1-Ethyl-3-methylimidazolium methylcarbonate, 30% in Methanol, 97%

Cat. No. B6314129
CAS RN: 251102-25-7
M. Wt: 186.21 g/mol
InChI Key: RJTZIWVIEAEYBG-UHFFFAOYSA-M
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Description

1-Ethyl-3-methylimidazolium methylcarbonate, also known as EMIM-MC, is an ionic liquid that has been used in various scientific research applications. It is a colorless, odorless, non-volatile, non-flammable liquid with a melting point of -30 °C and a boiling point of 101 °C. It is composed of 1-ethyl-3-methylimidazolium cation and methylcarbonate anion .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-methylimidazolium methylcarbonate involves an imidazolium ring with ethyl and methyl substituents, and a methylcarbonate anion . The exact conformation and interactions within the ion pair conformers can vary .


Physical And Chemical Properties Analysis

1-Ethyl-3-methylimidazolium methylcarbonate is a colorless liquid at room temperature with a melting point of -20 °C and a boiling point of 150 °C . It has a molecular weight of 186.21 g/mol .

Scientific Research Applications

Hydrophobic Ionic Liquids Synthesis

EMI has been used to create new hydrophobic ionic liquids, such as 1-ethyl-3-methylimidazolium (EMI+) perfluoroalkyltrifluoroborate. These ionic liquids have potential applications in double-layer capacitors (DLCs) due to their favorable thermal and electrochemical properties (Zhou, Takeda, & Ue, 2004).

Synthesis and Crystallization of Coordination Polymers

EMI bromide has been utilized as a medium for synthesizing and crystallizing coordination polymers, such as (EMI)[Cd(BTC)]. These polymers have applications in materials science due to their unique structural properties (Liao, Wu, & Huang, 2006).

Investigation of Molecular Interactions

EMI ethyl sulfate has been studied for its hydrogen bonding interactions with water, using spectroscopy and quantum chemical calculations. This research provides insights into the molecular interactions in ionic liquids, important for various industrial applications (Zhang, Wang, & Yu, 2010).

Organocatalysis

EMI acetate has been introduced as an effective organocatalyst for cyanosilylation of carbonyl compounds. This demonstrates its potential in catalyzing a variety of chemical transformations (Ullah et al., 2017).

Dye-Sensitized Solar Cells

1-Ethyl-3-methylimidazolium tetracyanoborate, a derivative of EMI, has been used in dye-sensitized solar cells (DSCs) with promising photovoltaic performance, indicating its application in renewable energy technologies (Tian et al., 2011).

Ionic Liquids in Polymerisation of Epoxy Resins

EMI acetate has been studied for its role in initiating the polymerization of epoxy resins, offering insights into the use of ionic liquids in advanced material synthesis (Binks et al., 2018).

Sulfur Removal from Fuels

EMI-based ionic liquids have shown effectiveness in the selective removal of sulfur-containing compounds from fuels, which is crucial for environmental protection and energy processing (Zhang & Zhang, 2002).

Gas Sorption Studies

Studies on 1-ethyl-3-methylimidazolium acetate loaded activated carbon sorbents have been conducted for the removal of SO2 and NO2 under atmospheric conditions, demonstrating its potential in environmental cleanup and pollution control (Severa et al., 2018).

Coagulation of Biomaterials

1-Ethyl-3-methylimidazolium acetate has been used for coagulating chitin and cellulose from its solutions, presenting a method for recycling the ionic liquid in biopolymer processing (Barber et al., 2013).

Ionic Co-crystals Formation

The ionic liquid EMI acetate has been used to form ionic co-crystals with amphoteric azoles, showing its potential in the pharmaceutical industry for drug crystallization and formulation (Titi et al., 2017).

Safety and Hazards

According to the safety data sheet, 1-Ethyl-3-methylimidazolium methylcarbonate is classified as a flammable liquid and can cause skin irritation, serious eye irritation, and respiratory irritation. It is also toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;methyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.C2H4O3/c1-3-8-5-4-7(2)6-8;1-5-2(3)4/h4-6H,3H2,1-2H3;1H3,(H,3,4)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTZIWVIEAEYBG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.COC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30477660
Record name 1-Ethyl-3-methyl-imidazolium methyl carbonate solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

251102-25-7
Record name 1H-Imidazolium, 3-ethyl-1-methyl-, methyl carbonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251102-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-3-methyl-imidazolium methyl carbonate solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Imidazolium, 3-ethyl-1-methyl-, methyl carbonate (1:1)
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